
CDDO-Im
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Mechanism of Action:
CDDO-Im exhibits potent anti-cancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of cancer stem cell populations. It has shown effectiveness against various cancer types, including breast cancer, leukemia, and melanoma.
Case Studies:
- A study demonstrated that this compound significantly inhibited tumorsphere formation in triple-negative breast cancer cells (SUM159), affecting the cancer stem cell subpopulation marked by CD24−/EpCAM+ cells. Treatment resulted in decreased sphere-forming efficiency and size, alongside down-regulation of key stem cell signaling pathways such as Notch and TGF-β/Smad .
- In another investigation involving myeloma and leukemia cell lines, this compound induced apoptosis and inhibited growth by up-regulating genes associated with apoptosis and down-regulating Myc protein levels .
Cancer Type | Effect of this compound | Mechanism |
---|---|---|
Triple-Negative Breast | Inhibits tumorsphere formation | Targets cancer stem cells; down-regulates signaling |
Leukemia | Induces apoptosis | Up-regulates apoptotic genes; inhibits Myc protein |
Melanoma | Suppresses tumor growth in vivo | Induces differentiation; modulates redox balance |
Protection Against Oxidative Stress
Mechanism of Action:
this compound enhances Nrf2 signaling pathways, which are crucial for cellular defense against oxidative stress. This property makes it a candidate for protecting tissues from damage caused by reactive oxygen species.
Case Studies:
- Research indicated that this compound provided significant protection against hyperoxic acute lung injury in mice by increasing Nrf2-regulated cytoprotective gene expression .
- Another study highlighted its protective effects against acetaminophen-induced hepatic injury through the up-regulation of Nrf2-dependent cytoprotective genes .
Condition | Effect of this compound | Mechanism |
---|---|---|
Hyperoxic Acute Lung Injury | Protects lung tissue | Enhances Nrf2 signaling |
Acetaminophen Hepatotoxicity | Protects liver from oxidative damage | Induces Nrf2-dependent gene expression |
Anti-Inflammatory Effects
Mechanism of Action:
this compound has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase and cyclooxygenase-2.
Case Studies:
- A study demonstrated that this compound inhibited IL-2 secretion in a Nrf2-dependent manner, showcasing its potential in managing inflammatory conditions .
- Additionally, it was noted that this compound could reduce inflammation in models of acute lung injury, further solidifying its role as an anti-inflammatory agent .
Condition | Effect of this compound | Mechanism |
---|---|---|
Inflammatory Models | Reduces pro-inflammatory cytokines | Inhibits iNOS and COX-2 production |
Wirkmechanismus
Target of Action
The primary target of CDDO-Im is the Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1 (Keap1) that regulates nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 acts as a master transcription factor for upregulation of antioxidant response genes .
Mode of Action
This compound interacts with its primary target, Keap1, leading to the activation of Nrf2 . This interaction results in the upregulation of several cytoprotective and detoxifying gene expressions, thereby increasing the sensitivity of the cells to oxidants and electrophiles . Apart from Keap1, this compound also interacts with several other targets such as PTEN, JAK1/STAT3, ErbB2, NF-kB, PPAR, mTOR, resulting in alterations in downstream events .
Biochemical Pathways
This compound affects various signaling pathways such as FLIP/TRAIL, caspase, SMAD, and mTOR . It enhances Nrf2-dependent autophagy , and its therapeutic effect is due to the upregulation of the master antioxidant transcription factor Nrf2 through the conformational change of Nrf2-repressing, Keap1 .
Result of Action
This compound exhibits prominent chondroprotective and anti-OA activities owing to its Nrf2 activation and autophagy-enhancing properties . It significantly alleviates TNF-α-induced apoptosis of primary human chondrocytes and extracellular matrix degradation . In a mouse OA model, administration of this compound effectively reduced knee joint cartilage erosion and serum levels of inflammatory cytokines IL-1 and IL-6 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as oxidative stress and inflammation . The compound’s effectiveness is enhanced under conditions of oxidative stress, as it activates Nrf2, a key player in the cellular defense mechanism against oxidative stress .
Biochemische Analyse
Biochemical Properties
CDDO-Im plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary mechanisms is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This compound forms covalent adducts with cysteine residues on Kelch-like ECH-associated protein 1 (Keap1), leading to the stabilization and activation of Nrf2 . This activation results in the upregulation of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) . Additionally, this compound interacts with other proteins, including glutathione S-transferase P (GSTP), by forming covalent bonds with arginine and serine residues .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been shown to inhibit proliferation and induce apoptosis . For instance, in human leukemia and breast cancer cell lines, this compound suppresses cellular proliferation and promotes differentiation . It also influences cell signaling pathways, such as the Nrf2 pathway, leading to increased expression of cytoprotective genes . Furthermore, this compound has been reported to enhance autophagy in chondrocytes, thereby ameliorating osteoarthritis and inhibiting chondrocyte apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It enhances Nrf2-mediated antioxidant and anti-inflammatory activity by forming covalent adducts with Keap1 . This interaction prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of cytoprotective genes . Additionally, this compound has been shown to inhibit the growth and survival of neoplastic cells by inducing stress responses and reducing Myc protein levels . It also modulates the transforming growth factor beta (TGF-β) signaling pathway by affecting the cytoskeleton and polarity complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound induces cytoprotective gene expression in a time-dependent manner . For example, the induction of heme oxygenase-1 (HMOX1) by this compound occurs rapidly and is sustained over time . Additionally, this compound has been reported to reduce mitochondrial DNA release and reactive oxygen species (ROS) overproduction, thereby decreasing inflammation and secondary tissue damage . These temporal effects highlight the compound’s stability and long-term efficacy in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on liver ischemia-reperfusion injury, this compound administered at a dose of 2 mg/kg significantly improved hepatic injury by reducing necrosis, apoptosis, and inflammation . Another study on osteoarthritis demonstrated that this compound at a dose of 2.5 mg/kg effectively reduced cartilage erosion and serum levels of inflammatory cytokines . High doses of this compound may lead to toxic effects, emphasizing the importance of determining optimal dosages for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through the activation of the Nrf2 pathway. This activation leads to the upregulation of antioxidant genes, such as HO-1 and NQO1, which play a crucial role in cellular defense against oxidative stress . Additionally, this compound has been shown to regulate lipid and carbohydrate metabolism by modulating the expression of genes involved in these pathways . The compound’s ability to influence metabolic flux and metabolite levels further underscores its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. This compound has been reported to localize to the polarity complex at the leading edge of migrating cells . This localization affects the trafficking and turnover of transforming growth factor beta (TGF-β) receptors, thereby influencing cell migration . Additionally, this compound’s distribution within cells is facilitated by its interactions with proteins such as glutathione S-transferase P (GSTP) .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound has been found to localize to the polarity complex at the leading edge of migrating cells . This localization disrupts the association of key proteins, such as IQGAP1, PKCζ, and Par6, with the cytoskeleton, thereby affecting cell migration and signaling . Additionally, this compound’s interaction with the cytoskeleton and polarity complex highlights its role in modulating cellular processes at the subcellular level.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CDDO-Imidazolid beginnt typischerweise mit Oleanolsäure als Ausgangsmaterial. Der Prozess umfasst mehrere Schritte, darunter Oxidation, Cyanaddition und Imidazolbildung . Die wichtigsten Schritte sind:
Oxidation: Oleanolsäure wird oxidiert, um 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-carbonsäure zu bilden.
Cyanaddition: Die Cyanogruppe wird in das Molekül eingeführt.
Imidazolbildung: Der letzte Schritt beinhaltet die Bildung des Imidazolrings, der zu CDDO-Imidazolid führt.
Industrielle Produktionsverfahren
Die industrielle Produktion von CDDO-Imidazolid beinhaltet die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren ist auf Kosteneffizienz und Skalierbarkeit ausgelegt, was es für die Großproduktion geeignet macht .
Chemische Reaktionsanalyse
Arten von Reaktionen
CDDO-Imidazolid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von CDDO-Imidazolid, die jeweils einzigartige biologische Aktivitäten aufweisen .
Wissenschaftliche Forschungsanwendungen
CDDO-Imidazolid wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Es wird als Modellverbindung für die Untersuchung der Triterpenoidchemie verwendet.
Medizin: CDDO-Imidazolid wird auf sein Potenzial als Antikrebs- und entzündungshemmendes Mittel untersucht.
Industrie: Seine starken biologischen Aktivitäten machen es zu einem Kandidaten für die Entwicklung neuer Therapeutika.
Wirkmechanismus
CDDO-Imidazolid übt seine Wirkungen über mehrere Mechanismen aus:
Nrf2-Aktivierung: Es aktiviert den nuklearen Faktor Erythroid 2-assoziierten Faktor 2 (Nrf2)-Signalweg, was zu einer erhöhten Expression von Antioxidans- und Entgiftungsgenen führt.
PPARγ-Aktivierung: Es bindet an und aktiviert den Peroxisomen-Proliferator-aktivierten Rezeptor Gamma (PPARγ), der eine Rolle bei der Regulierung von Entzündungen und Zelldifferenzierung spielt.
STAT3-Inhibition: Es hemmt den Signaltransduktions- und Aktivator-Transkriptionsfaktor 3 (STAT3)-Signalweg, der an Zellproliferation und -überleben beteiligt ist.
Analyse Chemischer Reaktionen
Types of Reactions
CDDO-Imidazolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of CDDO-Imidazolide, each with unique biological activities .
Vergleich Mit ähnlichen Verbindungen
CDDO-Imidazolid wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:
2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-carbonsäure (CDDO): CDDO-Imidazolid ist etwa 10-mal potenter als CDDO bei der Hemmung der Krebszellproliferation.
CDDO-Methylester (CDDO-Me):
Andere Triterpenoide: Verbindungen wie Oleanolsäure und Ursolsäure haben schwächere biologische Aktivitäten im Vergleich zu CDDO-Imidazolid.
CDDO-Imidazolid sticht aufgrund seiner höheren Potenz und einer breiteren Palette an biologischen Aktivitäten heraus, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .
Biologische Aktivität
CDDO-Im (CDDO-imidazolide) is a synthetic triterpenoid compound known for its potent biological activities, particularly its role as an activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation. Research has shown that this compound exhibits a range of biological activities including antioxidant, anti-inflammatory, and anticancer effects.
Nrf2 Pathway Activation
This compound activates the Nrf2 pathway, leading to the upregulation of various cytoprotective genes. This activation results in increased expression of antioxidant enzymes such as Heme oxygenase-1 (HO-1) , NAD(P)H:quinone oxidoreductase 1 (NQO1) , and Glutamate-cysteine ligase catalytic subunit (GCLc) . The following table summarizes key findings related to Nrf2 activation by this compound:
Cytoprotective Effects
The protective effects of this compound extend beyond Nrf2 activation. Studies indicate that this compound also enhances autophagy and protects against mitochondrial dysfunction and ROS overproduction. For instance, in liver ischemia-reperfusion injury models, this compound treatment led to:
- Increased levels of LC3B-II, indicating enhanced autophagy.
- Decreased levels of malondialdehyde (MDA), a marker of oxidative stress.
- Reduction in circulating mitochondrial DNA, suggesting less mitochondrial damage.
Renal Protection
A study demonstrated that this compound significantly improved outcomes in acute kidney injury (AKI) models. Mice treated with this compound showed:
- Improved renal function and histology.
- Decreased levels of inflammatory cytokines such as IL-6 and G-CSF.
- Upregulation of cytoprotective genes associated with the Nrf2 pathway .
Hepatic Protection
In models of liver ischemia-reperfusion injury, this compound pretreatment resulted in:
- Enhanced survival rates compared to control groups.
- Reduced hepatocyte apoptosis through the modulation of Bcl2 family proteins.
- Increased autophagic flux as evidenced by CYTO-ID assays .
Clinical Implications
This compound's biological activities have led to its investigation in various clinical contexts, particularly concerning cancer therapy and organ protection during ischemic events. Its ability to modulate oxidative stress responses makes it a candidate for therapeutic interventions in diseases characterized by inflammation and oxidative damage.
Antitumor Activity
Research has indicated that this compound exhibits significant antiangiogenic and antitumor properties in rodent models, making it a promising candidate for cancer therapy . The mechanism involves the suppression of tumor growth through the induction of apoptosis and inhibition of cell proliferation.
Eigenschaften
IUPAC Name |
(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-8a-(imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43N3O3/c1-29(2)10-12-34(28(40)37-15-14-36-20-37)13-11-33(7)26(22(34)18-29)23(38)16-25-31(5)17-21(19-35)27(39)30(3,4)24(31)8-9-32(25,33)6/h14-17,20,22,24,26H,8-13,18H2,1-7H3/t22-,24-,26-,31-,32+,33+,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFBYYCNYVFPKD-FMIDTUQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=CN=C6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=CN=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433315 | |
Record name | 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid imidazolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443104-02-7 | |
Record name | 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid imidazolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-cyano-3,12-dioxooleana-1,9-dien-28-oyl imidazolide (CDDO-Im) exerts its effects through multiple mechanisms, primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It achieves this by covalently binding to Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2, leading to Nrf2 stabilization and translocation to the nucleus. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This results in the upregulation of cytoprotective genes involved in antioxidant defense, detoxification, and anti-inflammatory responses. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] this compound also directly inhibits IκB kinase β (IKKβ), thereby blocking nuclear factor-κB (NF-κB) activation and downstream inflammatory responses. [, ]
ANone:
- Molecular Formula: C33H45N3O4 [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Molecular Weight: 547.72 g/mol [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: Structure-activity relationship (SAR) studies have identified key structural features in this compound contributing to its potent activity:
- Michael Acceptor Groups: The presence of α,β-unsaturated carbonyl systems (Michael acceptors) on both the A and C rings are essential for its activity. [] These groups facilitate covalent interactions with cysteine residues on Keap1, leading to Nrf2 activation. [, ]
- Nitrile Group: The cyano group at the C-2 position of the A ring is crucial for its potency. []
- C-17 Substituent: Modifications at the C-17 position, where the imidazolide group is attached, significantly impact the in vivo pharmacodynamic action of this compound. [] This suggests the importance of this position for optimizing its pharmacokinetic properties and target selectivity.
A: this compound possesses inherent stability challenges. [] While its methyl ester derivative, CDDO-Me (bardoxolone methyl), exhibits greater stability, this compound demonstrates superior potency. [, , ] Research efforts have focused on developing novel analogs with improved stability profiles. For instance, substituting the imidazolide group with pyridyl groups has yielded analogs with enhanced stability in human plasma and increased bioavailability in mice. []
A: this compound's potential to modulate drug-metabolizing enzymes like cytochrome P450 (CYP) enzymes remains to be fully elucidated. [] Its impact on drug transporters also requires further investigation. [] Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing therapeutic regimens when this compound is used in combination therapies.
ANone: this compound demonstrates potent anti-cancer activity both in vitro and in vivo:
- Induces apoptosis in various cancer cell lines, including leukemia, breast cancer, multiple myeloma, prostate cancer, liposarcoma, and pancreatic cancer. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Inhibits tumorsphere formation, suggesting an effect on cancer stem cells. []
- Synergizes with other anti-cancer agents, such as bortezomib and TRAIL. [, ]
- Inhibits tumor growth in xenograft models of breast cancer, melanoma, and leukemia. [, , ]
- Reduces tumor burden in transgenic mouse models of chronic lymphocytic leukemia (CLL). [, ]
- Protects against aflatoxin-induced liver cancer in rats. [, ]
- Reduces immune cell infiltration and cytokine secretion in a mouse model of pancreatic cancer. []
- Protects against hyperoxic acute lung injury in mice. []
ANone: While this compound shows promise in preclinical models, the development of resistance remains a concern. Currently, specific mechanisms of resistance to this compound are not fully understood and require further investigation. Exploring potential resistance mechanisms and strategies to circumvent them are crucial for improving its therapeutic efficacy.
A: Understanding the safety profile of this compound is crucial for its clinical translation. Preclinical studies have revealed potential toxicity concerns, especially at higher doses. For instance, in a mouse model of CLL, high doses of this compound led to an initial surge in circulating B cells, and some mice succumbed after a few injections. [] This highlights the need for careful dose optimization and monitoring during clinical trials.
ANone: Various analytical methods are employed to characterize and quantify this compound:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.